molecular formula C14H19NO3 B3429556 benzyl (1R,3S)-(3-hydroxycyclohexyl)carbamate CAS No. 750649-40-2

benzyl (1R,3S)-(3-hydroxycyclohexyl)carbamate

Cat. No. B3429556
CAS RN: 750649-40-2
M. Wt: 249.30 g/mol
InChI Key: FYIZIYCXUSGNLZ-OLZOCXBDSA-N
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Description

Benzyl (1R,3S)-(3-hydroxycyclohexyl)carbamate is a chemical compound with the CAS Number: 1380486-16-7 . It has a molecular weight of 249.31 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for benzyl (1R,3S)-(3-hydroxycyclohexyl)carbamate is 1S/C14H19NO3/c16-9-12-6-7-13(8-12)15-14(17)18-10-11-4-2-1-3-5-11/h1-5,12-13,16H,6-10H2,(H,15,17)/t12-,13+/m0/s1 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

The compound is solid in its physical form .

Scientific Research Applications

Enantioselective Synthesis

An enantioselective synthesis method for benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, an intermediate for potent CCR2 antagonists, employs iodolactamization as a critical step. This approach highlights the compound's relevance in synthesizing complex molecular structures with potential therapeutic applications (Campbell et al., 2009).

Synthesis of Single Stereoisomers

Research on the enzymatic desymmetric reduction of 1,3-cyclohexanediones to 3-hydroxycyclohexane-1-ones demonstrates the importance of benzyl (1R,3S)-(3-hydroxycyclohexyl)carbamate derivatives in synthesizing natural products and bioactive compounds. This process showcases the utility of carbonyl reductases in achieving high enantio- and diastereoselectivity (Zhu et al., 2021).

Antibacterial Agents

A study on (3-benzyl-5-hydroxyphenyl)carbamates explored their potential as new antibacterial agents against Gram-positive bacteria. Compounds in this series showed significant inhibitory activity, suggesting the chemical framework's relevance in developing new antibacterial therapies (Liang et al., 2020).

Neuronal Nicotinic Receptor Agonists

The synthesis of (1R,5S)-6-(5-cyano-3-pyridinyl)-3,6-diaza-bicyclo[3.2.0]heptane A-366833, a selective neuronal nicotinic receptor (NNR) agonist, utilized an enantiomerically pure pharmacophore derived from benzyl (1S,5S)-3,6-diaza-bicyclo[3.2.0]heptane-3-carbamate. This work underscores the compound's application in developing treatments for neurological conditions (Ji et al., 2005).

Stereospecific Nickel-Catalyzed Cross-Coupling

Stereospecific coupling of benzylic carbamates with arylboronic esters has been achieved, demonstrating the utility of benzyl (1R,3S)-(3-hydroxycyclohexyl)carbamate derivatives in precise synthetic chemistry applications. This method allows for the control of absolute stereochemistry with an achiral catalyst, indicating its importance in the synthesis of stereodefined compounds (Harris et al., 2013).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or comes into contact with skin . The associated hazard statements are H302, H312, and H332 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

benzyl N-[(1R,3S)-3-hydroxycyclohexyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c16-13-8-4-7-12(9-13)15-14(17)18-10-11-5-2-1-3-6-11/h1-3,5-6,12-13,16H,4,7-10H2,(H,15,17)/t12-,13+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYIZIYCXUSGNLZ-OLZOCXBDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@H](C1)O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201151355
Record name Carbamic acid, [(1R,3S)-3-hydroxycyclohexyl]-, phenylmethyl ester, rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201151355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl N-[(1R,3S)-3-hydroxycyclohexyl]carbamate

CAS RN

750649-40-2
Record name Carbamic acid, [(1R,3S)-3-hydroxycyclohexyl]-, phenylmethyl ester, rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=750649-40-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, [(1R,3S)-3-hydroxycyclohexyl]-, phenylmethyl ester, rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201151355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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